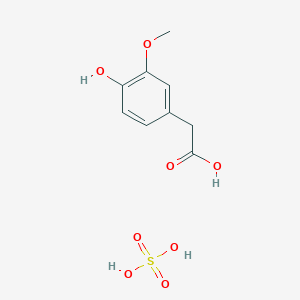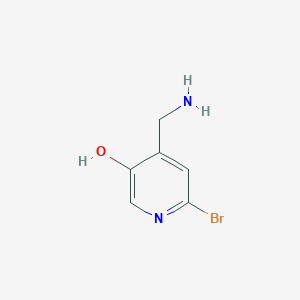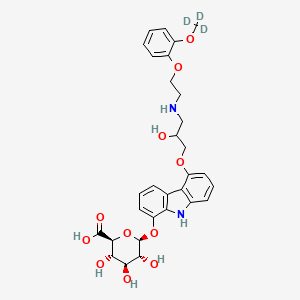
Diquafosol (tetrasodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diquafosol tetrasodium is a pharmaceutical compound primarily used for the treatment of dry eye disease. It is formulated as a 3% ophthalmic solution and acts as an agonist of the P2Y2 purinergic receptor . This compound was approved for use in Japan in 2010 and has since been utilized to promote tear and mucin secretion, thereby alleviating symptoms associated with dry eye disease .
Vorbereitungsmethoden
The synthesis of diquafosol tetrasodium involves a four-step process starting from commercially available 5’-uridylic acid disodium salt . The key steps include:
Salification: The pyrophosphate compound is salified with a long-chain organic amine to obtain an intermediate compound.
Activation: The intermediate compound is activated using carbonyl diimidazole.
Purification: The final product is isolated and purified using anion-exchange resin.
This method yields diquafosol tetrasodium with high purity (>99%) and an overall yield of 45% .
Analyse Chemischer Reaktionen
Diquafosol tetrasodium undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for diquafosol tetrasodium due to its stable phosphate groups.
Substitution: The compound can undergo substitution reactions, particularly at the uridine moiety.
Common reagents used in these reactions include Lewis acids, carbonyl diimidazole, and various organic amines . The major products formed from these reactions are typically derivatives of uridine and phosphate compounds .
Wissenschaftliche Forschungsanwendungen
Diquafosol tetrasodium has a wide range of scientific research applications:
Ophthalmology: It is primarily used to treat dry eye disease by promoting tear and mucin secretion.
Cell Biology: The compound has been shown to inhibit apoptosis and inflammation in corneal epithelial cells via activation of Erk1/2 and RSK pathways.
Pharmacology: Diquafosol tetrasodium is used to study the P2Y2 purinergic receptor and its role in fluid and mucin secretion.
Veterinary Medicine: It has been used to enhance mucociliary clearance in sheep and stimulate vaginal moisture in ovariectomized rabbits.
Wirkmechanismus
Diquafosol tetrasodium exerts its effects by acting as an agonist of the P2Y2 purinergic receptor . This receptor is located on the conjunctival epithelium and goblet cell membranes. Upon activation, the receptor increases intracellular calcium ion concentration, which promotes the secretion of water and mucin . This mechanism helps to stabilize the tear film and improve the symptoms of dry eye disease .
Vergleich Mit ähnlichen Verbindungen
Diquafosol tetrasodium is often compared with other compounds used for dry eye treatment, such as sodium hyaluronate and cyclosporine .
Sodium Hyaluronate: While both compounds are effective in treating dry eye disease, diquafosol tetrasodium has shown superiority in improving keratoconjunctival staining scores.
Cyclosporine: Diquafosol tetrasodium has a different mechanism of action compared to cyclosporine, which primarily acts as an immunosuppressant.
Other similar compounds include various P2Y2 receptor agonists and mucin secretagogues .
Eigenschaften
Molekularformel |
C18H22N4Na4O23P4 |
|---|---|
Molekulargewicht |
878.2 g/mol |
IUPAC-Name |
tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C18H26N4O23P4.4Na/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30;;;;/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30);;;;/q;4*+1/p-4/t7-,8-,11-,12-,13-,14-,15-,16-;;;;/m1..../s1 |
InChI-Schlüssel |
OWTGMPPCCUSXIP-FNXFGIETSA-J |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


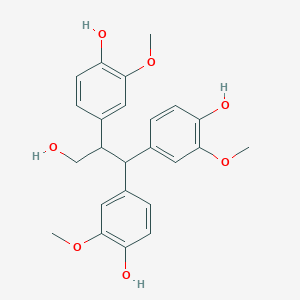
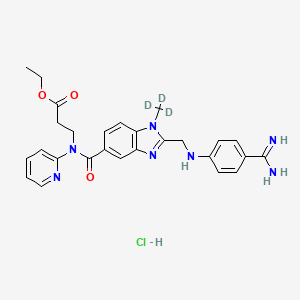
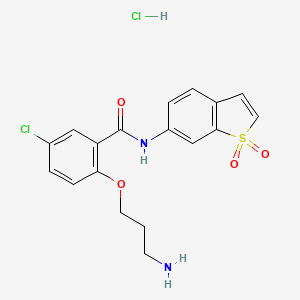
![4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol](/img/structure/B12427595.png)
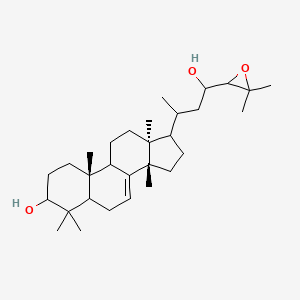
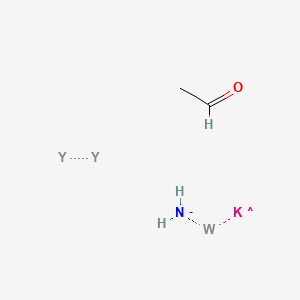

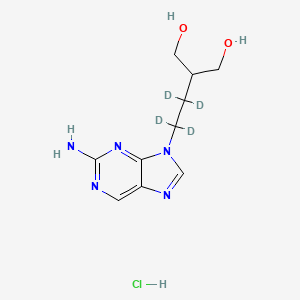
![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate](/img/structure/B12427617.png)
![(5S)-N-[(3S)-7-Methoxy-1-methyl-2-oxo-4,5-dihydro-3H-pyrido[3,4-b]azepin-3-yl]-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxamide](/img/structure/B12427619.png)
